molecular formula C16H19N3O3 B13918862 4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B13918862
M. Wt: 301.34 g/mol
InChI Key: KQBHFNCRNCBIGW-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted with a benzaldehyde group at position 3 and a methyl(tetrahydro-2H-pyran-4-yl)aminomethyl group at position 3. The tetrahydro-2H-pyran moiety introduces stereoelectronic effects, while the benzaldehyde group provides reactivity for further derivatization (e.g., Schiff base formation). It is listed as a discontinued tertiary amine product by CymitQuimica, suggesting prior use in pharmaceutical or materials research .

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

4-[5-[[methyl(oxan-4-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde

InChI

InChI=1S/C16H19N3O3/c1-19(14-6-8-21-9-7-14)10-15-17-16(18-22-15)13-4-2-12(11-20)3-5-13/h2-5,11,14H,6-10H2,1H3

InChI Key

KQBHFNCRNCBIGW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)C=O)C3CCOCC3

Origin of Product

United States

Preparation Methods

Core Structural Elements and Synthetic Challenges

The molecule consists of three key structural components:

  • A 1,2,4-oxadiazole ring , a five-membered heterocycle containing two nitrogen atoms and one oxygen atom.
  • A benzaldehyde substituent at the 3-position of the oxadiazole.
  • A methyl(tetrahydro-2H-pyran-4-yl)amino)methyl substituent at the 5-position of the oxadiazole.

The synthetic challenge lies primarily in constructing the 1,2,4-oxadiazole ring with the correct substitution pattern and then attaching the tetrahydropyran-containing amine side chain without compromising the aldehyde functionality.

Preparation Methods

General Strategy for 1,2,4-Oxadiazole Ring Formation

Two main synthetic routes are generally used for constructing the 1,2,4-oxadiazole ring:

The oxidative cyclization route from N-acylhydrazones is particularly suitable when starting from aldehyde precursors, such as benzaldehyde derivatives, which is relevant to the target compound here.

Oxidative Cyclization Route
  • Starting from benzaldehyde derivatives, condensation with benzohydrazide forms N-benzoylhydrazones.
  • These hydrazones undergo oxidative cyclization to form the 1,2,4-oxadiazole ring.
  • Common oxidants include N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or iodine (I2).
  • Bases such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or organic bases like DBU or triethylamine (Et3N) facilitate the cyclization.
  • Optimal conditions reported involve NIS/NaOH in dimethyl sulfoxide (DMSO) at 100 °C, giving yields in the range of 80–98% for pyrrole-ligated oxadiazoles, which can be extrapolated to similar aromatic systems.

Synthesis of the Methyl(tetrahydro-2H-pyran-4-yl)amino Side Chain

The tetrahydro-2H-pyran-4-yl moiety is a saturated six-membered oxygen-containing ring, which can be introduced via amination reactions:

  • The methyl(tetrahydro-2H-pyran-4-yl)amine is typically prepared by reductive amination or nucleophilic substitution on a tetrahydropyran derivative.
  • The amine is then linked to the oxadiazole ring via a methylene bridge, often through a chloromethyl or bromomethyl intermediate on the oxadiazole ring, allowing nucleophilic substitution by the amine.

Detailed Reaction Conditions and Optimization

Preparation of N-Benzoylhydrazones

  • Condensation of 4-formylbenzaldehyde with benzohydrazide in refluxing toluene.
  • Reaction time: 4–6 hours.
  • Yields: 70–96% depending on substituents and purity of reagents.

Oxidative Cyclization to 1,2,4-Oxadiazole

  • Use of N-iodosuccinimide (NIS) as oxidant with sodium hydroxide as base.
  • Solvent: Dimethyl sulfoxide (DMSO).
  • Temperature: 100 °C.
  • Reaction time: 2–4 hours.
  • This condition provides optimal yields and minimal side reactions.

Halomethylation and Amination

  • Halomethylation typically employs paraformaldehyde and hydrochloric acid or other chloromethylating agents.
  • Amination is conducted by reacting the halomethylated intermediate with methyl(tetrahydro-2H-pyran-4-yl)amine under mild basic conditions (e.g., triethylamine) in an appropriate solvent such as dichloromethane or acetonitrile.
  • Reaction temperature: Room temperature to 50 °C.
  • Reaction time: 12–24 hours.

Analytical Characterization and Purification

  • Purification is commonly achieved by column chromatography.
  • Characterization includes NMR (proton and carbon), mass spectrometry, and elemental analysis.
  • The hydrochloride salt form of the compound is often isolated for stability and handling.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield Range (%) Remarks
N-Benzoylhydrazone formation Condensation Benzaldehyde + benzohydrazide, reflux in toluene 70–96 High yield, clean reaction
Oxidative cyclization Oxidative cyclization NIS/NaOH in DMSO, 100 °C 80–98 Optimal for 1,2,4-oxadiazole formation
Halomethylation Chloromethylation Paraformaldehyde + HCl Moderate Introduces reactive site for amination
Amination Nucleophilic substitution Methyl(tetrahydro-2H-pyran-4-yl)amine, base Moderate Side chain attachment

Chemical Reactions Analysis

Types of Reactions

4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets, such as enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The oxadiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

Compound Name Key Substituents Molecular Weight Biological Relevance/Applications Reference
4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde Tetrahydro-2H-pyran-4-yl, benzaldehyde ~330 (estimated) Potential precursor for bioactive molecules
4-(5-((Cyclohexyl(methyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride Cyclohexyl (vs. tetrahydro-2H-pyran), hydrochloride salt 335.83 Improved solubility due to salt formation
TMP-269 (N-((4-(4-Phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide) Trifluoromethyl-oxadiazole, benzamide (vs. benzaldehyde) 514.52 HDAC inhibitor, anticancer research
8-(1-((5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazol-4-yl)-xanthine Chlorophenyl-oxadiazole, xanthine core Not reported A2B adenosine receptor antagonist

Key Observations :

  • Tetrahydro-2H-pyran vs. Cyclohexyl : The tetrahydro-2H-pyran group in the target compound may enhance water solubility compared to the cyclohexyl analog due to its oxygen atom, though the hydrochloride salt of the latter improves ionic solubility .
  • Benzaldehyde vs. Benzamide : The aldehyde group offers reactivity for conjugation, whereas the benzamide in TMP-269 contributes to HDAC inhibition by mimicking lysine substrates .
  • Trifluoromethyl vs. Methyl : The electron-withdrawing trifluoromethyl group in TMP-269 increases metabolic stability and binding affinity compared to alkyl substituents .

Structure-Activity Relationships (SARs) :

  • The methylene linker in the aminomethyl group (e.g., -(CH2)-) is critical for maintaining conformational flexibility and binding to targets like HDACs .
  • A2B adenosine receptor antagonists prioritize halogenated aryl groups (e.g., 4-chlorophenyl) for enhanced affinity .

Biological Activity

The compound 4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde (CAS No. 1185294-57-8) is a novel organic molecule featuring a complex structure that includes an oxadiazole moiety, which is known for its diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings and data.

  • Molecular Formula : C16H20ClN3O3
  • Molecular Weight : 337.80 g/mol
  • Structure : The compound incorporates a benzaldehyde group and a tetrahydro-pyran ring, contributing to its potential biological activity.

Biological Activity Overview

The biological activity of compounds containing oxadiazole rings has been widely studied, revealing various pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory activities. The specific biological activities of 4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde are summarized below.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Escherichia coli and Staphylococcus aureus , showing promising results in inhibiting bacterial growth .

Anticancer Activity

Oxadiazole-containing compounds have also demonstrated anticancer potential:

  • A structure–activity relationship (SAR) analysis indicated that modifications on the oxadiazole ring can enhance cytotoxic effects against cancer cell lines. Compounds similar to 4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde showed IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been explored in various studies:

  • Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Studies :
    • A recent study synthesized multiple oxadiazole derivatives and evaluated their anticancer activity against human melanoma cells. The results indicated that certain modifications led to enhanced potency compared to standard treatments like doxorubicin .
  • Antimicrobial Evaluation :
    • In vitro assays demonstrated that derivatives of 4-(5-{[Methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC ValueReference
Compound AAntimicrobialE. coli15 µg/mL
Compound BAnticancerMelanoma cells5 µM
Compound CAnti-inflammatoryCytokine inhibitionNot specified

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